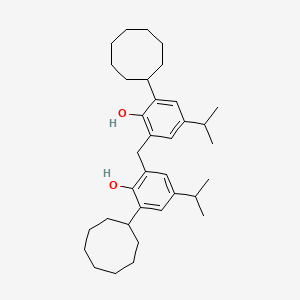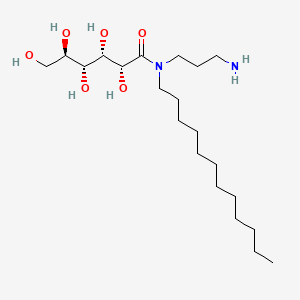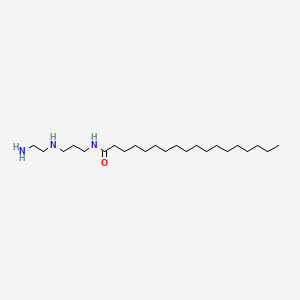
Bis(2-hydroxypropyl) bicarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-hydroxypropyl) bicarbamate is an organic compound with the molecular formula C8H16N2O6. It is a type of carbamate, which is a functional group characterized by the presence of a carbonyl group attached to both an amine and an alcohol group. Carbamates are widely used in various fields, including medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Bis(2-hydroxypropyl) bicarbamate can be synthesized through the reaction of 2-hydroxypropylamine with phosgene or its derivatives. The reaction typically involves the following steps:
Formation of the Intermediate: 2-hydroxypropylamine reacts with phosgene to form an intermediate chloroformate.
Formation of the Carbamate: The intermediate chloroformate then reacts with another molecule of 2-hydroxypropylamine to form this compound.
The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of catalysts and solvents can also play a crucial role in enhancing the reaction rate and yield.
化学反応の分析
Types of Reactions
Bis(2-hydroxypropyl) bicarbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to form 2-hydroxypropylamine and carbon dioxide.
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Substitution: The hydroxyl groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as halides or amines.
Major Products
Hydrolysis: 2-hydroxypropylamine and carbon dioxide.
Oxidation: Corresponding carbonyl compounds.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学的研究の応用
Bis(2-hydroxypropyl) bicarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carbamates.
Industry: this compound is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of bis(2-hydroxypropyl) bicarbamate involves its interaction with various molecular targets. The carbamate group can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. This interaction can lead to changes in the conformation and function of the target molecules, resulting in the desired biological or chemical effects.
類似化合物との比較
Similar Compounds
- Bis(2-hydroxyethyl) bicarbamate
- Bis(2-hydroxybutyl) bicarbamate
- Bis(2-hydroxypropyl) carbamate
Uniqueness
Bis(2-hydroxypropyl) bicarbamate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. The presence of two hydroxyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various applications.
特性
CAS番号 |
85279-81-8 |
|---|---|
分子式 |
C8H16N2O6 |
分子量 |
236.22 g/mol |
IUPAC名 |
2-hydroxypropyl N-(2-hydroxypropoxycarbonylamino)carbamate |
InChI |
InChI=1S/C8H16N2O6/c1-5(11)3-15-7(13)9-10-8(14)16-4-6(2)12/h5-6,11-12H,3-4H2,1-2H3,(H,9,13)(H,10,14) |
InChIキー |
MSGFTHUDDIBEMG-UHFFFAOYSA-N |
正規SMILES |
CC(COC(=O)NNC(=O)OCC(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



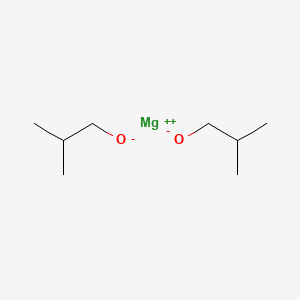
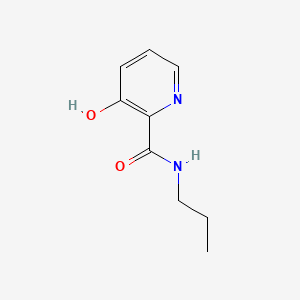
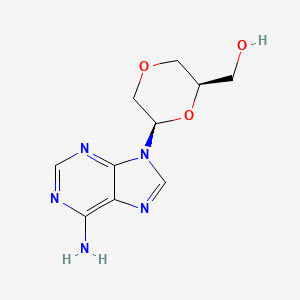
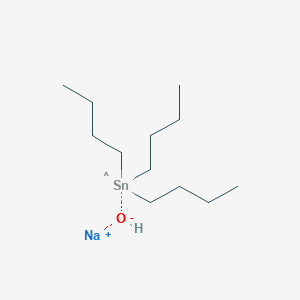
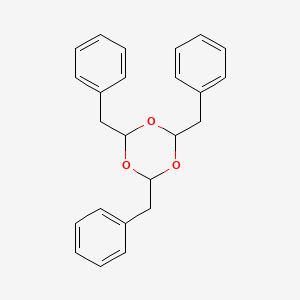
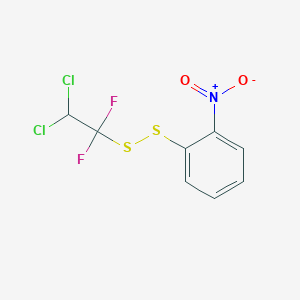
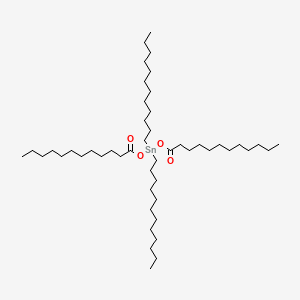
![N,N'-[Ethylenebis(iminoethylene)]bismyristamide](/img/structure/B12663241.png)
